2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%
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Overview
Description
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% (2,5-DCPFBA) is an organic compound consisting of a benzene ring with two chlorine atoms and one fluorine atom bound to the ring. It is a white crystalline solid which is soluble in water and alcohol. The compound has a wide range of applications in the scientific research field, including its use as a synthetic intermediate, and as a reagent for the synthesis of other compounds.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 2-chloro-6-fluorobenzoic acid and 2,5-dichloro-6-fluorobenzoic acid. It is also used as a starting material in the synthesis of pharmaceuticals, such as the anti-depressant fluoxetine. Additionally, it has been used in the synthesis of polymers, such as poly(2,5-dichlorophenyl-6-fluorobenzoate).
Mechanism of Action
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is believed to act through a number of mechanisms. It is believed to act as a potent inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, as well as the activity of COX-2. Additionally, it has been shown to have anti-inflammatory effects, as well as to have a protective effect against oxidative damage.
Advantages and Limitations for Lab Experiments
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is its high purity, which makes it suitable for use in a variety of laboratory experiments. Additionally, its low cost and availability make it an attractive option for many researchers. However, one of the major limitations of using 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% is that it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for research involving 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%. One potential direction is to further explore its potential as an inhibitor of tyrosinase and COX-2. Additionally, further research could be conducted to determine its potential as an anti-inflammatory agent, as well as its potential to protect against oxidative damage. Additionally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds, such as pharmaceuticals. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of polymers.
Synthesis Methods
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95% can be synthesized via a number of methods. The most common method involves the reaction of 2,5-dichloroaniline with fluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces an intermediate product, 2,5-dichlorophenyl-6-fluorobenzoate, which can then be hydrolyzed to form 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid, 95%.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-7-4-5-10(15)9(6-7)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSXTXAJNBMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691233 |
Source
|
Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1237526-23-6 |
Source
|
Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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